Physicochemical properties of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine
Physicochemical properties of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine
Advanced Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine
Executive Summary
In the landscape of advanced organic synthesis, 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine (CAS: 180606-07-9) emerges as a highly versatile, dual-action building block[1]. Characterized by a halogenated pyridine core coupled with a trifluoromethyl-substituted phenyl ring, this compound bridges the gap between materials science (specifically OLED phosphorescent emitters) and medicinal chemistry[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical causality behind its reactivity, providing self-validating protocols for its synthesis and downstream application.
Structural and Physicochemical Profiling
The utility of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine is entirely dictated by its physicochemical metrics[3]. The strategic placement of the electron-withdrawing trifluoromethyl (-CF3) group at the meta position of the phenyl ring, combined with the ortho-bromo substitution on the pyridine, creates a highly specific electronic environment.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication in Synthesis & Application |
| CAS Number | 180606-07-9 | Standardized identifier for global procurement[4]. |
| Molecular Formula | C12H7BrF3N | Defines the stoichiometric baseline for cross-coupling. |
| Molecular Weight | 302.09 g/mol | Critical for precise molar equivalent calculations[1]. |
| LogP | 4.53 | High lipophilicity; dictates the necessity of biphasic solvent systems in synthesis and suggests high membrane permeability for pharmaceutical derivatives[3]. |
| Topological PSA | 12.89 Ų | Extremely low polar surface area; indicates minimal hydrogen bonding, driving its rapid elution in normal-phase chromatography[3]. |
| H-Bond Donors | 0 | The lack of protic sites enhances metabolic stability and prevents unwanted side-reactions during organometallic complexation. |
| H-Bond Acceptors | 4 | The pyridine nitrogen and fluorine atoms provide weak-to-moderate coordination sites for transition metals. |
Electronic Dynamics and Mechanistic Causality
The architectural brilliance of this molecule lies in its electronic asymmetry.
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The Bromo-Pyridine Handle: The bromine atom at the 2-position of the pyridine ring serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[5]. Because the pyridine nitrogen withdraws electron density from the ring, the C-Br bond is highly activated toward oxidative addition by Pd(0) catalysts.
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The Trifluoromethyl Effect: The -CF3 group exerts a powerful inductive electron-withdrawing (-I) effect. In the context of OLED materials, this stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting Iridium(III) complexes, effectively widening the bandgap and blue-shifting the emission spectrum. In medicinal chemistry, the -CF3 group is a classic bioisostere that increases metabolic resistance against cytochrome P450 enzymes while enhancing lipophilicity (LogP 4.53)[3].
Validated Synthetic Methodology: Regioselective Suzuki-Miyaura Coupling
The synthesis of CAS 180606-07-9 typically involves the desymmetrization of 2,6-dibromopyridine via a regioselective Suzuki-Miyaura cross-coupling[2][6]. The following protocol is engineered to maximize mono-substitution while suppressing bis-coupling.
Protocol 1: Synthesis of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine
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Reagent Preparation & Degassing: In an oven-dried Schlenk flask, combine 2,6-dibromopyridine (1.0 eq) and 3-(trifluoromethyl)phenylboronic acid (0.9 eq). Causality: The sub-stoichiometric use of the boronic acid is a deliberate kinetic control to prevent the formation of the 2,6-bis-substituted byproduct. Add Na2CO3 (2.0 eq) and a solvent mixture of Toluene/EtOH/H2O (2:1:1). Degas via three freeze-pump-thaw cycles.
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Catalysis & Heating: Under an argon atmosphere, introduce Pd(PPh3)4 (5 mol%). Heat the biphasic mixture to 80°C for 12 hours. Causality: The bulky triphenylphosphine ligands facilitate the oxidative addition of the C-Br bond, while the biphasic system ensures the solubility of both the organic substrates and the inorganic base.
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Workup & Isolation: Cool to room temperature, partition between ethyl acetate and water. Extract the aqueous layer, wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Self-Validation System: This protocol validates itself through Thin-Layer Chromatography (TLC). The disappearance of the boronic acid spot and the emergence of a new UV-active spot (Rf ~0.6) distinct from the starting dibromopyridine (Rf ~0.8) confirms successful mono-coupling. Any over-coupling (bis-substitution) will appear as a significantly lower Rf spot, validating the efficacy of the 0.9 eq stoichiometric control.
Fig 1: Regioselective Suzuki-Miyaura cross-coupling synthesis workflow.
Divergent Application Workflows
Once synthesized, CAS 180606-07-9 acts as a branching node for two distinct high-value industries: Materials Science (OLEDs) and Pharmaceuticals[2][7].
Protocol 2: Cyclometalation for OLED Emitters (Iridium Complexation) To utilize this scaffold in phosphorescent OLEDs, it must coordinate with a heavy transition metal like Iridium to facilitate strong spin-orbit coupling.
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Complexation: Combine the functionalized pyridine derivative with IrCl3·3H2O (2.2:1 molar ratio) in a 3:1 mixture of 2-ethoxyethanol and water.
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Reflux: Heat to 120°C under nitrogen for 24 hours. Causality: The high temperature and polar protic solvent drive the cyclometalation process, where the pyridine nitrogen coordinates to the Ir center, followed by C-H activation of the phenyl ring.
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Isolation: Cool to room temperature and add water to precipitate the dimer. Filter and wash with ethanol.
Self-Validation System: The cyclometalation is self-validating via visual and spectroscopic feedback. The reaction transitions from a heterogeneous yellow mixture to a clear, deep-colored solution, eventually precipitating the chloro-bridged dimer [Ir(C^N)2Cl]2. 1H NMR analysis of the precipitate will show a distinct upfield shift of the pyridine protons due to shielding from the adjacent metal center, confirming successful coordination.
Fig 2: Divergent downstream application pathways in materials science and pharmacology.
References
Sources
- 1. 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine|CAS 180606-07-9|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. 2,6-Dibromopyridine | Pyridines | Ambeed.com [ambeed.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. Palladium catalyzed aryl ether synthesis - Product Catalog - AiFChem [aifchem.com]
- 6. 325142-82-3 | 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. CAS 180606-07-9 | Sigma-Aldrich [sigmaaldrich.com]
